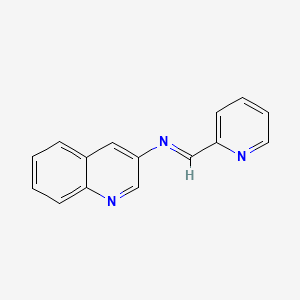

3-((2-Pyridylmethylene)amino)quinoline

Description

N-(Pyridin-2-ylmethylene)quinolin-3-amine is a heterocyclic compound that features both pyridine and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and quinoline rings in its structure allows for diverse chemical reactivity and biological activity.

Properties

CAS No. |

16722-41-1 |

|---|---|

Molecular Formula |

C15H11N3 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

1-pyridin-2-yl-N-quinolin-3-ylmethanimine |

InChI |

InChI=1S/C15H11N3/c1-2-7-15-12(5-1)9-14(11-18-15)17-10-13-6-3-4-8-16-13/h1-11H |

InChI Key |

VSXVCNZQHCSOQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)N=CC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyridin-2-ylmethylene)quinolin-3-amine can be synthesized through several methods. One common approach involves the condensation of 2-aminopyridine with quinoline-3-carbaldehyde under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which then undergoes cyclization to yield the desired product. The reaction can be carried out in solvents such as ethanol or toluene, and the use of a catalyst like p-toluenesulfonic acid can enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of N-(Pyridin-2-ylmethylene)quinolin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-ylmethylene)quinolin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of N-(pyridin-2-ylmethyl)quinolin-3-amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: N-(Pyridin-2-ylmethyl)quinolin-3-amine.

Substitution: Alkylated or acylated derivatives of N-(Pyridin-2-ylmethylene)quinolin-3-amine.

Scientific Research Applications

Anticancer Properties

3-((2-Pyridylmethylene)amino)quinoline has shown promising results against several cancer cell lines, including:

- Breast Cancer (MCF-7) : Demonstrates significant inhibition of cell proliferation.

- Lung Cancer (NCI-H460) : Effective in reducing cell viability.

- Central Nervous System Cancers (SF-268) : Exhibits potential as an anticancer agent.

Studies indicate that the compound may inhibit cancer cell growth through mechanisms such as enzyme inhibition or receptor modulation .

Antimicrobial Activity

Research has also highlighted the compound's antimicrobial properties. It has been tested against various bacterial strains, showing moderate activity, particularly against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve interference with bacterial enzyme systems or cellular processes.

Case Studies

- Study on Anticancer Efficacy : A study investigated the effects of this compound on MCF-7 and HCT-116 cell lines, revealing IC values in the low micromolar range, indicating strong antiproliferative activity .

- Molecular Docking Studies : In silico studies have shown that this compound has a strong affinity for specific biological targets, suggesting its potential as a lead compound for drug development against various cancers .

- Antimicrobial Investigations : The compound was evaluated for antibacterial activity against multiple strains, demonstrating moderate efficacy and highlighting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(Pyridin-2-ylmethylene)quinolin-3-amine involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(Pyridin-2-ylmethylene)quinolin-3-amine can be compared with other similar compounds, such as:

N-(Pyridin-2-yl)quinolin-3-amine: Lacks the methylene bridge, resulting in different reactivity and biological activity.

N-(Pyridin-2-ylmethyl)quinolin-3-amine: Contains a methylene bridge but differs in the position of the pyridine ring attachment.

N-(Quinolin-2-ylmethylene)pyridin-3-amine: The positions of the pyridine and quinoline rings are reversed, leading to distinct chemical properties.

Biological Activity

3-((2-Pyridylmethylene)amino)quinoline is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its promising biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core fused with a pyridine moiety linked through a methylene bridge. Its molecular formula is CHN, with a molecular weight of approximately 233.27 g/mol. The synthesis typically involves the condensation reaction between quinolin-3-amine and pyridine-2-carbaldehyde, often conducted in ethanol with acetic acid as a catalyst under reflux conditions. This method has been shown to yield high purity and efficiency in producing the compound.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Various studies have demonstrated its effectiveness against multiple cancer cell lines, including:

- Breast Cancer Cells (MCF-7)

- Lung Cancer Cells (NCI-H460)

- Central Nervous System Cancers (SF-268)

The mechanisms of action appear to involve enzyme inhibition and receptor modulation, leading to reduced cell proliferation.

Antimicrobial Properties

The compound has shown notable activity against various microbial strains. Its structure allows it to interact with biological targets effectively, which may contribute to its antimicrobial efficacy. In particular, it has demonstrated activity against Gram-positive bacteria while being less effective against Gram-negative strains .

Anticancer Activity

A study evaluating the anticancer potential of this compound revealed that it inhibits cell growth through apoptosis induction and disruption of tumor vasculature in xenograft models. The compound was found to significantly reduce tumor size in treated subjects compared to controls .

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds suggests that modifications at specific positions on the quinoline or pyridine rings can enhance biological activity. For instance, the introduction of electron-withdrawing groups has been associated with increased potency against certain cancer cell lines .

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Quinoline with 2-pyridine link | Anticancer, antimicrobial |

| N-(Pyridin-4-ylmethylene)quinolin-3-amine | Quinoline with 4-pyridine link | Anticancer potential |

| Quinolin-3-carboxylic acid derivatives | Carboxylic acid functionalization | Antibacterial |

| Pyrido[3,2-g]quinoline derivatives | Additional fused rings | Various anticancer activities |

This table highlights the unique position of this compound within a broader class of biologically active heterocycles, emphasizing its potential applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.